![molecular formula C14H12N2 B182874 7-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 885-91-6](/img/structure/B182874.png)

7-Methyl-2-phenylimidazo[1,2-a]pyridine

Vue d'ensemble

Description

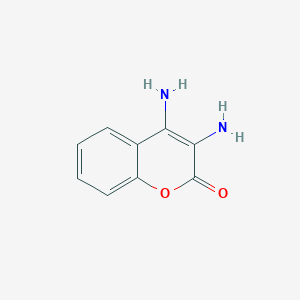

7-Methyl-2-phenylimidazo[1,2-a]pyridine is a hydrogen bonding sensor developed by the Kozlowski group. This colorimetric probe has been used to assess the relative reactivity of hydrogen bonding organocatalysts as well as to measure hydrogen bond strength in pharmaceutically relevant molecules .

Synthesis Analysis

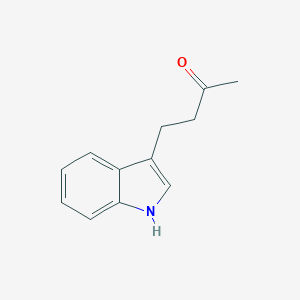

The synthesis of 2-Phenylimidazo[1,2-α]pyridines has been achieved from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions . The reaction of acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) and 2-aminopyridine proceeds smoothly in the presence of Na2CO3 to form 2-phenylimidazo[1,2-α]pyridine . A novel series of imidazopyridine Schiff bases have also been synthesized by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes .

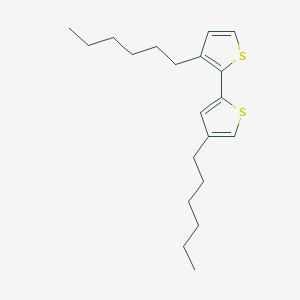

Molecular Structure Analysis

The molecular formula of 7-Methyl-2-phenylimidazo[1,2-a]pyridine is C14H12N2 . The InChI code is 1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3 . The Canonical SMILES is CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Physical And Chemical Properties Analysis

The molecular weight of 7-Methyl-2-phenylimidazo[1,2-a]pyridine is 208.26 g/mol . The exact mass and monoisotopic mass are 208.100048391 g/mol . The topological polar surface area is 17.3 Ų . The compound has a complexity of 235 .

Applications De Recherche Scientifique

Breast Cancer Chemotherapy : A study found that derivatives of 7-Methyl-2-phenylimidazo[1,2-a]pyridine exhibited promising activity against breast cancer cells. Specifically, these compounds inhibited cell proliferation, intercalated into DNA, and induced cell death by apoptosis (Almeida et al., 2018).

Fluorescent Properties for Organic Compounds : Research into the fluorescent properties of imidazo[1,2-a]pyridine derivatives, including 7-Methyl-2-phenylimidazo[1,2-a]pyridine, demonstrated their potential as novel fluorescent organic compounds (Tomoda et al., 1999).

Anti-inflammatory Activity : Some derivatives of 7-Methyl-2-phenylimidazo[1,2-a]pyridine, particularly 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, showed significant anti-inflammatory and analgesic activity, with minimal gastro-intestinal ulcerogenic action (Di Chiacchio et al., 1998).

Structural and Charge Analysis : X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine revealed insights into its geometry and electron density distribution, which are crucial for understanding its chemical behavior and reactivity (Tafeenko et al., 1996).

Role in Carcinogenicity : Research highlighted the carcinogenic potential of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (a structurally related compound), particularly in colon and mammary carcinomas, which is relevant in the context of dietary exposure through cooked meats (Ito et al., 1991).

Insecticidal Activities : Derivatives of hexahydroimidazo[1,2-alpha]pyridine, similar to 7-Methyl-2-phenylimidazo[1,2-a]pyridine, demonstrated significant insecticidal activities, offering potential applications in pest control (Shao et al., 2008).

Synthesis and Pharmaceutical Applications : Various studies have explored the synthesis and characterization of 7-Methyl-2-phenylimidazo[1,2-a]pyridine, highlighting its utility as a structural framework in medicinal chemistry (Santaniello et al., 2017).

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing more efficient synthesis methods and exploring further biological applications .

Propriétés

IUPAC Name |

7-methyl-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCPXMKBWXGLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351857 | |

| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2-phenylimidazo[1,2-a]pyridine | |

CAS RN |

885-91-6 | |

| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)

![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)

![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)